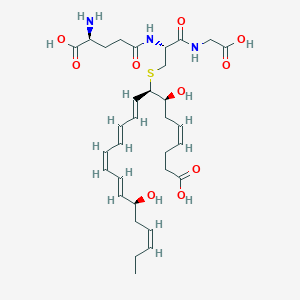

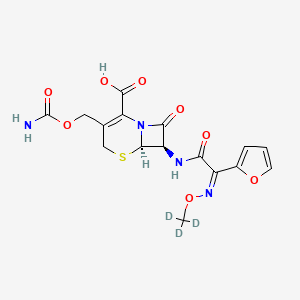

![molecular formula C18H20O7 B3025938 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester CAS No. 874918-37-3](/img/structure/B3025938.png)

2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester

Vue d'ensemble

Description

Phomosine D est un métabolite fongique initialement isolé du champignon endophyte Phomopsis. Il s'agit d'un éther biarylique fortement substitué présentant une activité biologique significative.

Méthodes De Préparation

Phomosine D peut être synthétisé par plusieurs voies. Une méthode courante implique l'acétylation des groupes hydroxyles phénoliques, suivie d'une allylation utilisant l'oxyde d'argent comme médiateur. Le groupe aldéhyde du composé peut être transformé en oximes ou en éthers d'oxime par réaction avec l'hydroxylamine. De plus, la réduction par le borohydrure peut produire des alcools benzyliques, qui peuvent être ensuite convertis en éthers benzyliques . Les méthodes de production industrielles impliquent généralement des procédés de fermentation utilisant le champignon Phomopsis, suivis de l'extraction et de la purification du composé .

Analyse Des Réactions Chimiques

Phomosine D subit diverses réactions chimiques, notamment :

Oxydation : les groupes hydroxyles phénoliques peuvent être oxydés pour former des quinones.

Réduction : le groupe aldéhyde peut être réduit pour former des alcools.

Substitution : Les groupes hydroxyles phénoliques peuvent être substitués par différents groupes fonctionnels par réaction avec des réactifs appropriés. Les réactifs couramment utilisés dans ces réactions comprennent l'hydroxylamine, l'oxyde d'argent et le borohydrure.

Applications De Recherche Scientifique

Chimie : il sert de composé modèle pour l'étude de la synthèse des éthers biaryliques et des transformations de groupes fonctionnels.

Mécanisme d'action

Phomosine D exerce ses effets par le biais de diverses cibles moléculaires et voies. L'activité antifongique du composé est principalement due à sa capacité à perturber les membranes cellulaires fongiques et à inhiber les enzymes clés impliquées dans la synthèse de la paroi cellulaire. Son activité antibactérienne est attribuée à sa capacité à interférer avec la synthèse de la paroi cellulaire bactérienne et la production de protéines . Les cibles moléculaires et les voies exactes impliquées dans ces processus sont encore à l'étude.

Mécanisme D'action

Phomosine D exerts its effects through various molecular targets and pathways. The compound’s antifungal activity is primarily due to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in cell wall synthesis. Its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein production . The exact molecular targets and pathways involved in these processes are still under investigation.

Comparaison Avec Des Composés Similaires

Phomosine D fait partie d'une famille de composés éthers biaryliques produits par le champignon Phomopsis. Les composés similaires comprennent la phomosine A, la phomosine B et la phomosine C. Ces composés partagent une structure d'éther biarylique similaire mais diffèrent dans les schémas de substitution de leurs groupes fonctionnels . Phomosine D est unique en raison de son schéma de substitution spécifique, qui contribue à son activité biologique distincte .

Propriétés

IUPAC Name |

methyl 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O7/c1-8-5-12(20)11(7-19)13(6-8)25-17-9(2)14(18(23)24-4)15(21)10(3)16(17)22/h5-6,19-22H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFYVKDXNWPWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2=C(C(=C(C(=C2C)C(=O)OC)O)C)O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

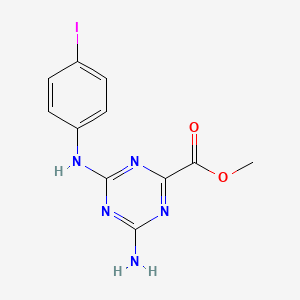

![N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025861.png)

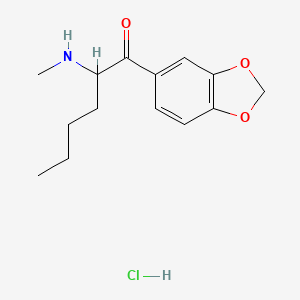

![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)

![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)

![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)

![3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium](/img/structure/B3025876.png)

![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)

![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)